2-oxo-2H-chromen-7-yl 4-chlorobenzenesulfonate
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Overview
Description
2-OXO-2H-CHROMEN-7-YL 4-CHLORO-1-BENZENESULFONATE is a compound that belongs to the class of coumarins, which are known for their diverse biological and pharmacological activities. Coumarins are benzopyrone derivatives that have been widely studied for their potential therapeutic applications, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, and anticancer properties .
Preparation Methods
The synthesis of 2-OXO-2H-CHROMEN-7-YL 4-CHLORO-1-BENZENESULFONATE can be achieved through the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20°C for 1 hour . The resulting product is purified by flash chromatography on silica gel using dichloromethane as an eluent to afford the compound as colorless, needle-like crystals .
Chemical Reactions Analysis
2-OXO-2H-CHROMEN-7-YL 4-CHLORO-1-BENZENESULFONATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-OXO-2H-CHROMEN-7-YL 4-CHLORO-1-BENZENESULFONATE involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the activity of enzymes such as carbonic anhydrase and monoamine oxidase, which play crucial roles in various physiological processes . Additionally, the compound can regulate reactive oxygen species and inhibit tumor angiogenesis, contributing to its anticancer activity .
Comparison with Similar Compounds
2-OXO-2H-CHROMEN-7-YL 4-CHLORO-1-BENZENESULFONATE can be compared with other coumarin derivatives, such as:
7-Hydroxycoumarin: Known for its use as a building block for anticancer agents.
4-Methyl-6-nitro-2-oxo-2H-chromen-7-yl derivatives: These compounds have shown significant biological activities, including antibacterial and antifungal properties.
2-Oxo-2H-chromen-7-yl dimethylcarbamates: These analogues have been studied for their potential therapeutic applications.
The uniqueness of 2-OXO-2H-CHROMEN-7-YL 4-CHLORO-1-BENZENESULFONATE lies in its specific substitution pattern, which imparts distinct biological and pharmacological properties .
Properties
Molecular Formula |
C15H9ClO5S |
---|---|
Molecular Weight |
336.7 g/mol |
IUPAC Name |
(2-oxochromen-7-yl) 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C15H9ClO5S/c16-11-3-6-13(7-4-11)22(18,19)21-12-5-1-10-2-8-15(17)20-14(10)9-12/h1-9H |
InChI Key |
BXNDAIJNWZJBHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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